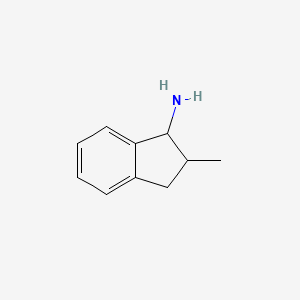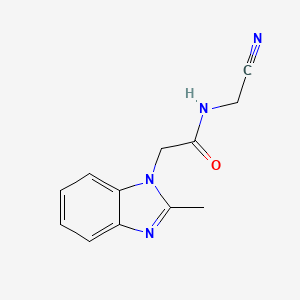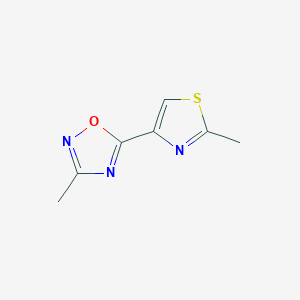
2-Methyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
Scientific Research Applications
Metabolic Fate in Drug Testing
In 2019, Manier et al. studied the metabolism of 2-Aminoindane and its derivative N-Methyl-2-Aminoindane, focusing on their in vitro and in vivo transformations. They found that while 2-Aminoindane remained mostly unmetabolized, its N-methylated derivative underwent various metabolic transformations, including hydroxylation and conjugation processes. This research is crucial for drug testing and analysis, particularly in developing screening procedures for these substances and their metabolites (Manier et al., 2019).
Dopamine Receptors Ligands
Claudi et al. (1996) synthesized enantiomeric pairs of derivatives of 2-Aminoindane and evaluated their affinity at dopamine D1 and D2 receptors. Their research revealed that some derivatives showed significant affinity and selectivity for these receptors, indicating potential applications in neuroscience and pharmacology (Claudi et al., 1996).
Synthesis of Indicator Compounds
Allisson, Hunziker, and Lüthi (1970) explored the synthesis of inden-1-ones with basic substituents, derived from 2-Methyl-2,3-dibromo-indan-1-ones. These compounds exhibited indicator properties, demonstrating potential applications in chemical analysis and synthesis (Allisson, Hunziker, & Lüthi, 1970).
Asymmetric Hydrogenation for Optically Active Amines
Maj, Suisse, and Agbossou‐Niedercorn (2016) researched the asymmetric hydrogenation of derivatives of 2,3-dihydro-1H-inden-1-one to produce optically active amines. This study has implications in the field of chiral synthesis and pharmaceuticals (Maj, Suisse, & Agbossou‐Niedercorn, 2016).
Synthesis of Pyrimidine-Containing Compounds
In 2019, Kochia et al. presented a method for synthesizing pyrimidine-containing compounds with 2-Aminoindane derivatives. This research highlights the compound's utility in creating substances with potential pharmacological interest (Kochia et al., 2019).
Molybdate Sulfuric Acid Catalysis
Reddy et al. (2014) described a green synthesis method using molybdate sulfuric acid for synthesizing derivatives of 2,3-dihydro-1H-inden-5-amine. Their approach emphasizes environmentally benign conditions and efficient synthesis, relevant in green chemistry (Reddy et al., 2014).
Synthesis of Diethyl Derivatives
Prashad et al. (2006) developed a synthesis method for diethyl derivatives of 2,3-dihydro-1H-inden-2-amine, using 2-aminoindan as a starting material. Their research offers insights into regioselective synthesis techniques in organic chemistry (Prashad et al., 2006).
Reductive Amination with Cobalt Oxide Nanoparticles
Senthamarai et al. (2018) explored a reductive amination process using cobalt oxide nanoparticles. This process is significant for the synthesis of N-methylated and N-alkylated amines, showcasing advanced methodologies in amine synthesis (Senthamarai et al., 2018).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic activities. This study highlights the potential therapeutic applications of 2-Aminoindane derivatives in medicine (Noolvi et al., 2014).
NMR Analysis of Novel Psychoactive Substances
Chapman (2017) reported on the NMR spectra of novel psychoactive substances, including 2,3-dihydro-1H-inden-2-amines. This research is crucial in forensic science for the identification of these substances (Chapman, 2017).
Palladium-Catalyzed Cyclocarbonylation
Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method for the synthesis of 1H-inden-1-ones. This method demonstrates the importance of catalysis in organic synthesis and the versatility of 2-Methyl-2,3-dihydro-1H-inden-1-amine derivatives (Pi et al., 2010).
Corrosion Inhibitors for Mild Steel
Boughoues et al. (2020) investigated the use of amine derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research contributes to the field of materials science and corrosion engineering (Boughoues et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methyl-2,3-dihydro-1H-inden-1-amine is a cyclic amine that is structurally related to amphetamine Given its structural similarity to amphetamine, it may interact with similar targets, such as monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .
Mode of Action
Based on its structural similarity to amphetamine, it might exert its effects by increasing the release or blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
Given its potential interaction with monoamine transporters, it may influence the monoaminergic system, affecting pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
Similar to other amines, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its potential interaction with monoamine transporters, it may influence neuronal activity, potentially leading to changes in mood, cognition, and behavior .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOLXLSYGKBIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341009-38-9 | |
| Record name | 2-methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2824649.png)
![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)
![(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2824652.png)

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)




![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)
